molecular formula C19H24N2O2S B2907741 1-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide CAS No. 953943-37-8

1-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide

Cat. No.: B2907741
CAS No.: 953943-37-8
M. Wt: 344.47
InChI Key: RWITWTIEHYVLQD-UHFFFAOYSA-N
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Description

1-Phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide is a novel compound that has garnered significant interest in the scientific community. This compound, also known as PPMP, is characterized by its unique structure, which includes a phenyl group, a pyrrolidine ring, and a methanesulfonamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of extensive research.

Preparation Methods

The synthesis of 1-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the phenyl group:

    Introduction of the methanesulfonamide moiety: This final step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions to form the desired product.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-Phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-Phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide can be compared with other similar compounds, such as:

    1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one (PV9): This compound shares the pyrrolidine ring and phenyl group but differs in the length of the alkyl chain and the presence of a ketone group.

    4-(1-Pyrrolidinyl)piperidine: This compound contains a pyrrolidine ring and a piperidine ring, making it structurally similar but with different functional groups.

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound has a piperazine ring and a pyridine ring, differing in the heterocyclic components and their arrangement.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to these similar compounds.

Properties

IUPAC Name

1-phenyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-24(23,16-18-6-2-1-3-7-18)20-13-12-17-8-10-19(11-9-17)21-14-4-5-15-21/h1-3,6-11,20H,4-5,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWITWTIEHYVLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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